Diltiazem hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

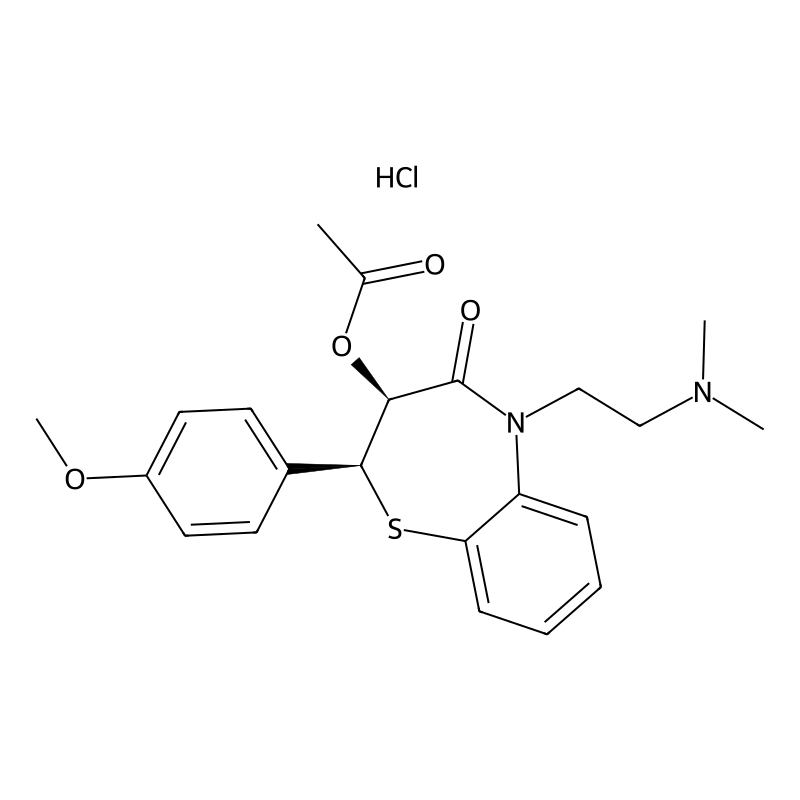

Diltiazem hydrochloride is a calcium channel blocker belonging to the benzothiazepine class, primarily used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias. Its chemical structure is characterized by the formula , with a molecular weight of approximately 450.98 g/mol. The compound is a white to off-white crystalline powder that is soluble in water, methanol, and chloroform . Diltiazem functions by inhibiting calcium influx into cardiac and vascular smooth muscle during depolarization, leading to vasodilation and reduced heart rate .

Diltiazem hydrochloride acts as a calcium channel blocker. It binds to specific sites on L-type calcium channels in the heart and blood vessel smooth muscle cells. This binding hinders calcium ion influx, leading to relaxation of these muscles and subsequent vasodilation (widening of blood vessels) []. As a result, the heart doesn't need to work as hard to pump blood, reducing blood pressure and alleviating chest pain in angina patients [].

Diltiazem hydrochloride is a calcium channel blocker medication widely used in the treatment of cardiovascular conditions like angina pectoris, hypertension, and certain arrhythmias []. While its clinical applications are well established, scientific research continues to explore its potential benefits and mechanisms of action in various contexts. Here's a look at its diverse research applications:

Understanding Mechanisms of Action in Cardiovascular Disease

Researchers are actively investigating the precise mechanisms by which diltiazem exerts its therapeutic effects in different cardiovascular diseases. Studies are exploring its impact on:

- Calcium influx into cardiac and smooth muscle cells: Diltiazem's primary action involves blocking the influx of calcium ions through L-type calcium channels, leading to relaxation of smooth muscle cells in blood vessels, subsequently lowering blood pressure [].

- Myocardial oxygen demand and supply: Research suggests that diltiazem not only relaxes blood vessels but also improves blood flow to the heart muscle, reducing the demand for oxygen and potentially alleviating symptoms of angina [].

- Electrical activity of the heart: Studies are examining the effects of diltiazem on the electrical conduction system of the heart, particularly in the context of managing arrhythmias [].

Exploring Potential Uses Beyond Cardiovascular Disease

Beyond its established role in cardiovascular medicine, diltiazem is being investigated for potential benefits in other areas:

- Neurological disorders: Studies are exploring the possibility of using diltiazem to treat migraines due to its vasodilatory effects and potential to modulate neuronal activity [].

- Cancer: Research is ongoing to investigate the anti-proliferative and anti-angiogenic properties of diltiazem in certain cancer cell lines []. However, these findings are preliminary and require further investigation.

Investigating Drug Delivery and Optimization

Researchers are exploring ways to optimize the delivery and effectiveness of diltiazem:

- Developing new formulations: Studies are evaluating different formulations, such as sustained-release tablets, to improve drug delivery and adherence to treatment [].

- Minimizing side effects: Research is focused on identifying ways to minimize potential side effects associated with diltiazem, such as fatigue and peripheral edema [].

Diltiazem hydrochloride undergoes various metabolic transformations in the body. The primary metabolic pathways include:

- N-demethylation: This process is mediated mainly by cytochrome P450 enzyme CYP3A4.

- O-demethylation: Involves CYP2D6 and results in the formation of O-desmethyl diltiazem.

- Deacetylation: Esterases play a key role in this reaction, producing deacetyl diltiazem, which retains about 25-50% of the pharmacological activity of the parent compound .

Only about 2% to 4% of unchanged diltiazem is excreted in urine, indicating extensive metabolism .

Diltiazem exhibits multiple biological activities, primarily as a vasodilator and antiarrhythmic agent. Its mechanism involves:

- Calcium Channel Blockade: Diltiazem binds to the alpha-1C subunit of L-type calcium channels, inhibiting calcium entry into cardiac and vascular smooth muscle cells .

- Negative Inotropic Effects: It reduces myocardial contractility, which decreases oxygen demand and alleviates angina symptoms.

- Chronotropic Effects: Diltiazem slows the heart rate by affecting sinoatrial node conduction .

These effects make it effective for managing conditions like hypertension and chronic stable angina.

The synthesis of diltiazem hydrochloride typically involves several steps:

- Formation of Benzothiazepine Ring: The initial step involves creating the benzothiazepine core through cyclization reactions.

- Acetylation: The introduction of an acetyl group to form diltiazem.

- Hydrochloride Salt Formation: Diltiazem is then combined with hydrochloric acid to yield diltiazem hydrochloride .

This multi-step synthesis allows for the production of high-purity diltiazem suitable for pharmaceutical applications.

Diltiazem hydrochloride is widely used in clinical settings for:

- Hypertension Management: It effectively lowers blood pressure by causing vasodilation.

- Angina Treatment: Reduces chest pain associated with angina pectoris.

- Arrhythmias: Used to control heart rate in conditions like atrial fibrillation and flutter.

- Off-label Uses: Includes treatment for anal fissures (topically), migraine prophylaxis, and pulmonary hypertension .

Diltiazem interacts with various drugs due to its influence on hepatic enzymes:

- Beta-blockers: Co-administration can enhance bradycardic effects but may lead to dysrhythmias.

- Quinidine: Concurrent use can reduce clearance and increase risks at SA and AV nodes.

- Fentanyl: Co-use can increase fentanyl's effects due to reduced metabolism .

Monitoring is essential when prescribing diltiazem alongside these medications.

Diltiazem shares similarities with other calcium channel blockers but has unique properties:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Verapamil | Non-dihydropyridine | Primarily affects cardiac muscle | Stronger negative inotropic effects |

| Nifedipine | Dihydropyridine | Primarily affects vascular smooth muscle | More potent vasodilator than diltiazem |

| Amlodipine | Dihydropyridine | Long-lasting vasodilator | Once-daily dosing due to long half-life |

Diltiazem's intermediate specificity allows it to target both cardiac and vascular smooth muscle effectively, making it versatile compared to other agents in its class .

Key Synthetic Routes from Precursors

Acetylation of Deacetyldiltiazem

The acetylation of deacetyldiltiazem represents a critical final step in the synthesis of diltiazem hydrochloride [3]. This reaction involves the conversion of the hydroxyl group in deacetyldiltiazem to an acetyl ester using acetic anhydride as the acetylating agent [3]. The process typically employs acetic anhydride in the presence of triethylamine and 4-dimethylaminopyridine as catalysts in dichloromethane solvent [3].

Research has demonstrated that optimal acetylation conditions require careful control of reaction parameters [3]. The standard procedure involves treating the N-alkylated lactam intermediate with 1 equivalent of acetic anhydride, 2 equivalents of triethylamine, and 0.03 equivalents of 4-dimethylaminopyridine in dichloromethane under reflux conditions for 3 hours [3]. Following acetylation, the reaction mixture undergoes aqueous workup, and the product is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas in methanol until the pH reaches 2 [3].

The acetylation reaction typically achieves yields of 92% when performed under optimized conditions [3]. The reaction mechanism involves nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride, facilitated by the basic conditions provided by triethylamine [3]. The 4-dimethylaminopyridine serves as an acylation catalyst, forming an acyl-pyridinium intermediate that enhances the electrophilicity of the carbonyl group [3].

Alternative acetylation methodologies have been investigated to improve process efficiency [1] [7]. Some synthetic routes employ acetic anhydride without solvent, directly treating the distillation residue after N-alkylation [7]. This approach eliminates the need for intermediate isolation and reduces the overall number of processing steps [7]. The solvent-free acetylation process can be conducted at elevated temperatures to drive the reaction to completion [7].

Alkylation and Cyclization Strategies

The alkylation step in diltiazem synthesis involves the introduction of the 2-dimethylaminoethyl side chain to the benzothiazepine core structure [11] [14]. This transformation typically utilizes 2-chloro-N,N-dimethylethanamine hydrochloride as the alkylating agent [11] [14]. The reaction proceeds through nucleophilic substitution at the lactam nitrogen atom [11].

Multiple alkylation strategies have been developed for this transformation [11]. The most common approach employs potassium carbonate as the base in a two-phase system consisting of toluene and N-methylpyrrolidin-2-one [7]. The reaction is conducted under anhydrous conditions at temperatures ranging from 80 to 120 degrees Celsius [7]. The optimal reaction time is typically 1 to 7 hours, with 1 hour being preferred for most applications [7].

An alternative alkylation methodology utilizes phase-transfer catalysis conditions [11]. This approach can achieve similar yields while potentially reducing reaction times and improving selectivity [11]. The phase-transfer conditions employ aqueous potassium carbonate solutions with organic solvents such as dichloromethane or toluene [11].

The cyclization strategy for benzothiazepine formation involves the condensation of glycidic ester intermediates with 2-aminobenzenethiol [11] [29]. This transformation proceeds through epoxide ring opening followed by intramolecular cyclization to form the seven-membered thiazepine ring [11] [29]. The reaction typically requires elevated temperatures and can be conducted in various solvents including ethanol and hexafluoro-2-propanol [15].

Research has identified methyl (2R,3S)-3-(4-methoxyphenyl)glycidate as a key intermediate for diltiazem synthesis [29]. This compound can be prepared through asymmetric epoxidation of methyl (E)-4-methoxycinnamate using chiral dioxiranes generated from binaphthyl ketone catalysts [29]. The asymmetric epoxidation achieves enantiomeric excesses of 78% with yields of 89% [29].

Reaction Conditions and Catalytic Systems

The synthetic pathways for diltiazem hydrochloride employ diverse catalytic systems optimized for specific transformation requirements [20] [23]. Heterogeneous catalysis has emerged as an important methodology, particularly for benzothiazepine ring formation [20]. Nano-biocatalysts derived from Aspergillus niger lipase immobilized on iron oxide nanoparticles have demonstrated yields of 95% for 1,4-benzothiazepine derivatives [20].

Temperature control represents a critical parameter across all synthetic steps [7] [18]. Acetylation reactions are typically conducted at reflux temperatures in dichloromethane (approximately 40 degrees Celsius), while N-alkylation reactions require higher temperatures ranging from 80 to 120 degrees Celsius [7]. The optimal temperature for N-alkylation using toluene and N-methylpyrrolidin-2-one mixtures is 115 degrees Celsius under reduced pressure conditions [7].

Solvent selection significantly influences reaction outcomes and yield optimization [12] [15]. Hexafluoro-2-propanol has proven particularly effective for benzothiazepine cyclization reactions, enabling efficient ring closure at ambient temperatures [15]. For acetylation reactions, dichloromethane provides optimal solvation while maintaining moderate reaction temperatures [3]. Toluene-based systems are preferred for N-alkylation due to their ability to facilitate water removal and enable azeotropic distillation [7].

Catalytic systems for asymmetric transformations have been extensively investigated [23] [32]. Titanium-based chiral catalysts formed from titanium tetraisopropoxide and diethyl tartrate enable enantioselective sulfoxidation of N-benzoyl-1,5-benzothiazepines [23]. Lipase-catalyzed kinetic resolutions in organic solvents achieve enantiomeric excesses exceeding 90% for key diltiazem intermediates [32].

The following table summarizes optimal reaction conditions for key synthetic transformations:

| Reaction Type | Temperature (°C) | Solvent System | Catalyst/Base | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|---|

| Acetylation | 40 (reflux) | Dichloromethane | Triethylamine/4-dimethylaminopyridine | 3 hours | 92 [3] |

| N-Alkylation | 115 | Toluene/N-methylpyrrolidin-2-one | Potassium carbonate | 1-7 hours | 85-95 [7] |

| Cyclization | Ambient to reflux | Hexafluoro-2-propanol | None required | 3-4 hours | 68-91 [15] |

| Asymmetric epoxidation | Ambient | Acetone/water | Binaphthyl ketone | Variable | 89 [29] |

Yield Optimization and Process Scalability

Process optimization for diltiazem hydrochloride synthesis focuses on maximizing overall yield while maintaining product quality and reducing manufacturing costs [22] [26]. Industrial-scale production requires careful attention to reaction engineering principles and equipment design considerations [22].

Yield optimization strategies encompass several key areas including reagent stoichiometry, reaction sequence, and intermediate isolation procedures [26]. Fluid bed coating processes for controlled-release formulations have demonstrated yields ranging from 90 to 95% with particle sizes between 700 and 785 micrometers [26]. The optimization of coating parameters including inlet temperature (40 degrees Celsius), outlet temperature (35 degrees Celsius), and air pressure (2.5 kilograms per square centimeter) contributes to consistent product quality [26].

Scalability considerations for commercial manufacturing involve the development of continuous processing methodologies [27]. Hot melt extrusion-spheronization techniques enable large-scale production of diltiazem hydrochloride pellets with improved process control and reduced manufacturing time [6]. The process utilizes conveying zone temperatures of 70 to 80 degrees Celsius and die temperatures of 110 to 120 degrees Celsius [6].

Response surface methodology has been applied to optimize critical process parameters [17] [19]. Factorial design approaches enable systematic evaluation of multiple variables including polymer concentrations, coating levels, and processing conditions [19]. These optimization studies have identified design spaces that ensure consistent product quality while maintaining manufacturing efficiency [19].

The implementation of Quality by Design principles has enhanced process understanding and control [19]. Statistical approaches including Box-Behnken and central composite designs enable comprehensive optimization with minimal experimental effort [18]. These methodologies have been successfully applied to optimize spectrophotometric analytical methods, achieving reaction times of 10.5 seconds with maximum sensitivity at 512 nanometers wavelength [18].

Process analytical technology integration supports real-time monitoring and control of critical quality attributes [22]. Advanced analytical techniques including high-performance liquid chromatography with mass spectrometry detection enable precise quantification of process impurities at sub-part-per-million levels [14]. These analytical capabilities are essential for maintaining regulatory compliance and ensuring product safety [14].

X-ray crystallographic analysis of diltiazem hydrochloride reveals fundamental structural information about the compound's solid-state organization. Powder diffraction studies demonstrate that diltiazem hydrochloride crystallizes in an orthorhombic crystal system [1]. The unit cell parameters determined through powder diffraction analysis show dimensions of a = 9.08(1) Å, b = 42.09(4) Å, and c = 6.03(1) Å, yielding a calculated unit cell volume of 2305 ų [1]. These crystallographic parameters are consistent between powder diffraction and single crystal diffraction analyses, indicating structural reliability across different analytical methods [1].

Single crystal X-ray diffraction studies have provided detailed insights into the molecular conformation and packing arrangements within the crystal lattice [2] [3]. The crystallographic examination reveals that diltiazem molecules adopt specific conformational arrangements influenced by intermolecular hydrogen bonding and van der Waals interactions [2]. Research indicates that samples prepared under different crystallization conditions yield identical powder patterns, suggesting consistent polymorphic behavior under standard preparation conditions [1].

Table 1: X-ray Crystallographic Data for Diltiazem Hydrochloride

| Parameter | Value | Method |

|---|---|---|

| Crystal System | Orthorhombic | Powder Diffraction |

| Unit Cell Parameter a (Å) | 9.08(1) | Powder Diffraction |

| Unit Cell Parameter b (Å) | 42.09(4) | Powder Diffraction |

| Unit Cell Parameter c (Å) | 6.03(1) | Powder Diffraction |

| Unit Cell Volume (ų) | 2305 | Calculated |

| Chemical Formula | C₂₂H₂₆N₂O₄S·HCl | Chemical Analysis |

| Molecular Weight (g/mol) | 450.98 | Chemical Analysis |

The crystallographic density of diltiazem hydrochloride has been determined to be 1.30 g/cm³ [4], which correlates well with the calculated density based on the unit cell parameters and molecular weight. The molecular packing arrangement shows that the benzothiazepine ring system adopts a specific conformation that influences the overall crystal structure and stability [2].

Advanced crystallographic studies utilizing multicomponent ionic crystal engineering have demonstrated that diltiazem can form various salt and cocrystal structures with dicarboxylic acids [3]. These studies employed both single crystal and powder X-ray diffraction techniques to elucidate supramolecular structures and understand the impact of different counterions on crystal packing arrangements [3].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about diltiazem hydrochloride in both solution and solid states. Complete assignment of proton resonances in the ¹H Nuclear Magnetic Resonance spectrum has been accomplished using one-dimensional and two-dimensional spectral analyses [5]. The stereochemistry and solution conformation studies reveal the presence of major and minor species in approximately a 12:1 ratio in ambient-temperature spectra when dissolved in deuterated solvents such as dimethyl sulfoxide-d₆, chloroform-d, or dichloromethane-d₂ [6].

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 2.3-2.9 | N-methyl protons | Singlet |

| ¹H NMR | 3.7-4.1 | Methoxyphenyl OCH₃ | Singlet |

| ¹H NMR | 6.8-7.4 | Aromatic protons | Multiplet |

| ¹H NMR | 5.2-5.6 | Benzothiazepine ring CH | Multiplet |

| ¹H NMR | 2.1 | Acetate CH₃ | Singlet |

| ¹³C NMR | 170-185 | Carbonyl carbons (C=O) | Singlet |

| ¹³C NMR | 120-160 | Aromatic carbons | Multiple signals |

| ¹³C NMR | 20-60 | Aliphatic carbons | Multiple signals |

The major solution species exhibits ¹H Nuclear Magnetic Resonance spectroscopic parameters consistent with the twist-boat benzothiazepine ring conformation observed in solid-state studies [6]. This conformation features axial orientation of the methoxyphenyl moiety and equatorial orientation of the acetoxy group [6]. Dissolution of crystalline diltiazem hydrochloride results in diastereoisomerization, forming a minor species with ring-inverted boat conformation [6].

Two-dimensional Nuclear Overhauser Effect Spectroscopy analysis has been employed to identify interproton connectivities within the diltiazem molecule [5]. These studies reveal specific spatial relationships between different proton environments, providing detailed information about the three-dimensional molecular structure in solution [5]. The analysis shows substantial changes in circular dichroic and ¹H Nuclear Magnetic Resonance spectra upon addition of calcium ions, with particularly significant changes observed in N-methyl proton resonances and methylene protons attached to the heterocyclic nitrogen [5].

Variable-temperature ¹H Nuclear Magnetic Resonance experiments demonstrate dynamic behavior, with the energy barrier for diastereoisomerization measured at 17.2(1) kcal mol⁻¹ through line-shape analysis [6]. The acetate methyl protons in the minor species show a characteristic upfield shift of 0.49 ppm due to their positioning above the benzene ring center [6].

¹³C Nuclear Magnetic Resonance analysis provides information about carbon environments throughout the molecule [7]. The carbonyl carbons appear in the characteristic range of 170-185 ppm, while aromatic carbons are observed between 120-160 ppm [7]. Aliphatic carbon signals are distributed across the 20-60 ppm region, with specific assignments corresponding to different structural components [7].

Infrared and Ultraviolet-Visible Spectroscopic Profiling

Infrared spectroscopy reveals distinctive absorption bands that correspond to specific functional groups within the diltiazem hydrochloride molecule. The infrared spectrum exhibits characteristic peaks that provide structural fingerprinting information for identification and purity assessment [8] [9]. Analysis using potassium bromide disk methodology in the range of 500-4000 cm⁻¹ demonstrates well-defined absorption bands corresponding to various molecular vibrations [8].

Table 3: Infrared Spectroscopic Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3057 | Aromatic C-H stretch | Medium |

| 2910-2837 | Aliphatic C-H stretch | Strong |

| 2575-2391 | N-H stretch (amine hydrochloride) | Medium |

| 1744 | Acetate C=O stretch | Strong |

| 1682 | Lactam C=O stretch | Strong |

| 1607 | Aromatic C=C stretch | Medium |

| 1508 | Aromatic C=C stretch | Medium |

| 1256 | C-O stretch | Strong |

| 1061 | C-N stretch | Medium |

| 781 | Aromatic C-H bend | Medium |

The infrared spectral analysis shows strong absorption bands at 2910-2837 cm⁻¹ corresponding to aliphatic C-H stretching vibrations [8]. The carbonyl stretching regions display two distinct peaks: acetate C=O stretch at 1744 cm⁻¹ and lactam C=O stretch at 1682 cm⁻¹ [8]. The presence of the hydrochloride salt is confirmed by N-H stretching absorptions in the 2575-2391 cm⁻¹ region [8]. Aromatic system vibrations are evident at 3057 cm⁻¹ for C-H stretching and at 1607 and 1508 cm⁻¹ for C=C stretching modes [8].

Near-infrared Fourier Transform Raman spectroscopy has been employed as a rapid analytical tool for quantitative determination of diltiazem hydrochloride [10] [11]. This technique offers advantages for pharmaceutical analysis, providing complementary information to traditional infrared spectroscopy while minimizing fluorescence interference [10].

Table 4: Ultraviolet-Visible Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Absorption Range (nm) |

|---|---|---|---|

| Methanol | 239 | Not reported | 203-213, 230-244 |

| Acid Buffer (pH 1.2) | 237 | Not reported | 203-213, 230-244 |

| Phosphate Buffer (pH 7.2) | 237 | Not reported | 203-213, 230-244 |

| Water | 237 | Not reported | 203-213, 230-244 |

Ultraviolet-visible spectroscopic analysis demonstrates characteristic absorption maxima that vary slightly depending on the solvent system employed [8] [12]. In methanol, the characteristic peak appears at 239 nm, while in aqueous buffer systems at pH 1.2 and pH 7.2, the maximum absorption occurs at 237 nm [8]. The absorption spectrum exhibits two primary maxima: one between 203-213 nm and another between 230-244 nm [13]. These spectral characteristics reflect the aromatic benzothiazepine chromophore and provide the basis for quantitative analytical methods [12].

Spectrophotometric methods utilizing bromocresol purple complexation have been developed for diltiazem hydrochloride determination [14]. This approach involves reaction with bromocresol purple to form a yellow complex in acidic medium, with maximum absorption at 408 nm [14]. The linear relationship between absorbance and concentration has been established over the range of 1-20 mg/L with a correlation coefficient of 0.999 [14].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (99.15%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Irritant

Other CAS

33286-22-5

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Diltiazem-associated photodistributed hyperpigmentation with abundant immature melanosome leakage into the dermis

Naoki Oiso, Sigeto Yanagihara, Koichi Nakagawa, Akira KawadaPMID: 34028886 DOI: 10.1111/1346-8138.15960

Abstract

Multicomponent ionic crystals of diltiazem with dicarboxylic acids toward understanding the structural aspects driving the drug-release

Luan F Diniz, Chris H J Franco, Daniely F Silva, Larissa S Martins, Paulo S Carvalho Jr, Mateus A C Souza, Naialy F A Reis, Christian Fernandes, Renata DinizPMID: 34116180 DOI: 10.1016/j.ijpharm.2021.120790

Abstract

Diltiazem (DIL) is a calcium channel blocker antihypertensive drug commonly used in the treatment of cardiovascular disorders. Due to the high solubility and prompt dissolution of the commercial form hydrochloride (DIL-HCl) that is closely related to short elimination drug half-life, this API is known for exhibiting an unfitted pharmacokinetic profile. In an attempt to understand how engineered multicomponent ionic crystals of DIL with dicarboxylic acids can minimize these undesirable biopharmaceutical attributes, herein, we have focused on the development of less soluble and slower dissolving salt/cocrystal forms. By the traditional solvent evaporation method, two hydrated salts of DIL with succinic and oxalic acids (DIL-SUC-HO and DIL-OXA-H

O), and one salt-cocrystal with fumaric acid (DIL-FUM-H

FUM) were successfully prepared. An in-depth crystallographic description of these new solid forms was conducted through single and powder X-ray diffraction (SCXRD, PXRD), Hirshfeld surface (HS) analysis, energy framework (EF) calculations, Fourier Transform Infrared (FT-IR) spectroscopy, and thermal analysis (TG, DSC, and HSM). Structurally, the inclusion of dicarboxylic acids in the crystal structures provided the formation of 2D-sheet assemblies, where ionic pairs (DIL

/anion

) are associated with each other via H-bonding. Consequently, a substantial lowering in both solubility (16.5-fold) and intrinsic dissolution rate (13.7-fold) of the API has been achieved compared to that of the hydrochloride salt. These findings demonstrate the enormous potential of these solid forms in preparing of novel modified-release pharmaceutical formulations of DIL.

Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina

Yuji Ishida, Kazutaka Kitayama, Kenji Hanada, Shuji Shibutani, Kimitaka Nishizaki, Takahiko Kinjo, Tomohide Endo, Akiko Suzuki, Shunta Tateyama, Fumie Nishizaki, Takanori Sukekawa, Makoto Tanaka, Tomohiro Osanai, Ken Okumura, Hirofumi TomitaPMID: 34276002 DOI: 10.1536/ihj.20-366

Abstract

Calcium antagonists are used for coronary spastic angina (CSA) treatment. We previously identified a phospholipase C (PLC) -δ1 gene variant that results in enhanced PLC activity in patients with CSA and developed a CSA animal model by generating vascular smooth muscle cell-specific human variant PLC-δ1 overexpression (PLC-TG) mice. In this study, we investigated the molecular mechanism of CSA using the PLC-TG mice and the inhibitory effect of a calcium antagonist, diltiazem hydrochloride (DL).We treated the PLC-TG and wild-type (WT) mice with oral DL or trichlormethiazide (TM) (control) for 2 weeks. Ergometrine injection-induced coronary spasm was observed on the electrocardiogram in all 5 PLC-TG mice treated with TM, but only in 1 of 5 PLC-TG mice treated with DL. Voltage-dependent calcium channel (Cav1.2) phosphorylation and protein kinase C (PKC) activity were enhanced in the aortas of PLC-TG mice treated with TM. DL treatment significantly inhibited Cav1.2 phosphorylation and PKC activity. Although total Cav1.2 expression was similar between WT and PLC-TG mice treated with TM, DL treatment significantly increased its expression in PLC-TG mice. Furthermore, its expression remained high after DL discontinuation. DL and PKC inhibitor suppressed intracellular calcium response to acetylcholine in cultured rat aortic smooth muscle cells transfected with variant PLC-δ1.These results indicate that enhanced PLC activity causes coronary spasm, presumably via enhanced Cav1.2 phosphorylation and PKC activity, both of which were inhibited by DL. Enhanced total Cav1.2 expression after DL discontinuation and high PKC activity may be an important mechanism underlying the calcium antagonist withdrawal syndrome.Topical Diltiazem Ointment For Post- Hemorrhoidectomy Pain

Syeda Sakina Abidi, Nighat Bakhtiar, Asad Ali Kerawala, Saima AwanPMID: 33774968 DOI:

Abstract

Hemorrhoids are one of the most common anal pathology affecting millions of people around the world. Milligan-Morgan open hemorrhoidectomy is the most effective hemorrhoidectomy method used as gold standard procedure. Post-operative pain is recognized as a distressing complication of hemorrhoidectomy leading to increase hospital stay and psychological stress to both patient and surgeon. This study is designed to determine the efficacy of diltiazem gel in relieving pain after hemorrhoidectomy caused by anal muscle spasm. This will lead to decreased hospital stay and save both patient and surgeon from stress in postoperative period.To compare mean post-operative pain in patients undergoing hemorrhoidectomy with vs. without topical application of diltiazem gel.

Total 80 patients who were diagnosed with third- and fourth-degree hemorrhoids and undergo hemorrhoidectomy were included in the study. Patients were randomly allocated to two groups using opaque sealed envelope method. Group A and B both have 40 patients in each group. Pain score was measured on visual analogue scale (VAS) by asking the patients to fill a questionnaire or by the help of the doctor.

The patient's average age was 39.98±7.98 years. At 24 hours, mean pain score was significantly high in group B than group A [7.23±0.95 vs. 5.38±1.06; p=0.0005]. At 3rd post-operative day, mean pain score was significantly high in group B than group A [5±0.78 vs. 3.08±0.99; p=0.0005]. Seventy percent cases were observed in group B which required rescue analgesia.

It is concluded that application of diltiazem ointment at perianal area with standard treatment considerably decreases pain after haemorrhoidectomy.

Sensitive Analysis of Metoprolol Tartrate and Diltiazem Hydrochloride in Human Serum by Capillary Zone Electrophoresis Combining on Column Field-Amplified Sample Injection

Ning Li, Shujuan He, Chunlan Li, Fatang Yang, Yuming DongPMID: 33675354 DOI: 10.1093/chromsci/bmab025

Abstract

A sensitive capillary zone electrophoresis (CZE) combined with field-amplified sample injection (FASI) method was investigated to simultaneously determine diltiazem (DI) hydrochloride and metoprolol (ME) tartrate in human serum. This method was validated by linearity, limits of detection (LOD), stability, precision and accuracy, and the related parameters are linearity (r2 > 0.9980), intra- and inter-day precisions (intra-day relative standard deviation (RSD) is 2.3-3.4%, and inter-day RSD is 3.8-7.5%) and the LOD (0.02 ng/mL for ME tartrate and 0.01 ng/mL for DI hydrochloride). So the proposed method is rapid, sensitive and accurate for determination of these two anti-anginal drugs in human serum. As for enrichment conditions, it was helpful to add phosphoric acid and isopropanol into samples for enrichment efficiency. A model was established to illustrate the possible enrichment mechanism of analytes, and a theory of half-width was also applied in CZE combined with FASI method to evaluate the peak performance.T1143 essential for Ca

Waheed ShabbirPMID: 33482177 DOI: 10.1016/j.ejphar.2021.173889

Abstract

Careful analysis of previously published reports and some new insights into the structure activity studies revealed an important role of Threonine 1143 in drug binding. Substituting T1143 by alanine and other residues significantly reduced channel inhibition by qDil and Dil. Mutation T1143A did not affect channel activation or inactivation while almost completely diminishing channel block by Dil or qDil. These findings support the view that T1143 serves as drug binding determinant. Other mutations in this position than T1143A (T1143L/Y/S/N/C/V/E) diminished channel inhibition by qDil but additionally affected channel activation and inactivation and may therefore affect channel block allosterically. Collectively, our data suggest that T1143 is an essential diltiazem binding determinant.MEBO versus topical Diltiazem versus a combination of both ointments in the treatment of acute anal fissure: a randomized clinical trial protocol

Mohamad Hadi El Charif, Samer Doughan, Rawya Kredly, Sara Kassas, Rayan Azab, Eman SbaityPMID: 33627111 DOI: 10.1186/s12906-021-03227-z

Abstract

Anal fissure is a common complication of the anorectal region and one of the most reported causes of anal pain. Acute anal fissure can be cured by surgery or medical treatment. There is an increase in the use of topical therapy for the treatment of anal fissures. A common topical drug used is Diltiazem (DTZ), a calcium-channel blocker, which relaxes the anal sphincter and thus promotes healing of the anal fissure. Moist exposed burn ointment (MEBO) is an ointment that is effective for the treatment of burns and wound healing and is becoming popular in the treatment of anal fissures.This is a 1:1:1 randomized, controlled, parallel design, with endpoint measures of change in pain score, wound healing, defecation strain score and patient's global impression of improvement. The study will be conducted at AUBMC over a 10-week period. Patients will be randomized to three treatment arms: MEBO, Diltiazem, and a combination of MEBO and Diltiazem ointments.

The results of this study will allow physicians to assess the efficacy and safety of MEBO in the treatment of acute anal fissure, and also in comparison to Diltiazem. This trial will generate evidence-based conclusions regarding the use of a herbal/natural-based product (MEBO ointment) for the treatment of anal fissures.

ClinicalTrials.gov Identifier

. Clinical Trial Registration Date: 06-NOVEMBER-2019.